molecular formula C7H13N3 B1310963 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine CAS No. 898046-26-9

1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine

Cat. No.: B1310963
CAS No.: 898046-26-9
M. Wt: 139.2 g/mol
InChI Key: WYHPBQDJDVJZBQ-UHFFFAOYSA-N
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Description

1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methanamine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in medicinal chemistry, agrochemistry, and material science. This compound, in particular, features a pyrazole ring substituted with an ethyl group at the first position, a methyl group at the fifth position, and a methanamine group at the fourth position.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production typically employs continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure, to maximize yield and purity. Catalysts like palladium on carbon (Pd/C) are often used to facilitate hydrogenation steps in the synthesis .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, forming corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the pyrazole ring into pyrazoline derivatives.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of Pd/C catalyst.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products:

Scientific Research Applications

1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methanamine has several applications in scientific research:

Comparison with Similar Compounds

  • 1-(1-Methyl-1H-pyrazol-4-yl)methanamine
  • 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine

Uniqueness: 1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and binding affinity in biological systems, making it a valuable compound for drug design .

Properties

IUPAC Name

(1-ethyl-5-methylpyrazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-3-10-6(2)7(4-8)5-9-10/h5H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYHPBQDJDVJZBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427423
Record name 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898046-26-9
Record name 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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